Unique Polyvalent Glutamatergic Modulation vs. Standard Phenylalanine
While standard L-phenylalanine shows no significant modulation of glutamatergic transmission, the parent compound of methyl 2-amino-3-(3,5-dibromophenyl)propanoate, 3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe), acts as a partial agonist at the NMDA receptor, depresses presynaptic glutamate release, and blocks AMPA/kainate receptors [1]. The methyl ester prodrug form is designed to deliver this active moiety with improved pharmacokinetic properties [2].
| Evidence Dimension | NMDA Receptor Efficacy |
|---|---|
| Target Compound Data | EC50 = 331.6 ± 78.6 μM; Efficacy = 30.5 ± 4.7% of NMDA |
| Comparator Or Baseline | L-Phenylalanine: No detectable NMDA receptor agonism at up to 1 mM |
| Quantified Difference | 331.6 μM EC50 vs. no activity |
| Conditions | Rat cerebrocortical cultured neurons, patch-clamp technique, Mg2+-free extracellular solution with AMPA/kainate, glycine, and GABA receptor blockers |
Why This Matters
This is the only known small molecule with a validated polyvalent modulation profile, making it an essential research tool for studying excitotoxicity-related disorders.
- [1] Yarotskyy, V., Glushakov, A. V., Sumners, C., Gravenstein, N., Dennis, D. M., Seubert, C. N., & Martynyuk, A. E. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. Molecular Pharmacology, 67(5), 1648-1654. View Source
- [2] Cao, W., Shah, H. P., Glushakov, A. V., Mecca, A. P., Shi, P., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2009). Efficacy of 3,5‐dibromo‐L‐phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 158(8), 1705-1716. View Source
